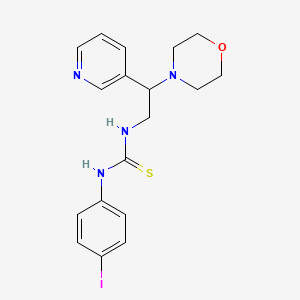

![molecular formula C12H10BrNO B2596834 8-Bromo-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole CAS No. 2389009-27-0](/img/structure/B2596834.png)

8-Bromo-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

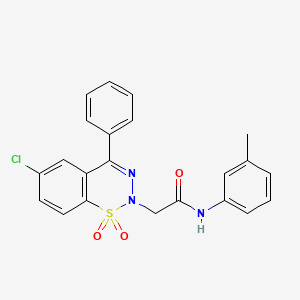

8-Bromo-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole, also known as BDBO, is an organic compound that belongs to the class of benzo[b][1,4]oxazine derivatives. It is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

Synthesis Analysis

Benzoxazole derivatives are synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The method to synthesize the designed benzoxazole derivatives involves the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts has been summarized .Molecular Structure Analysis

The molecular formula of 8-Bromo-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole is C12H10BrNO and its molecular weight is 264.122. Benzoxazole is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .Chemical Reactions Analysis

Benzoxazole derivatives have been extensively used in the synthesis of various biological materials . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities . The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole, benzothiazole, and benzimidazole derivatives in an efficient and connective methodology .Wissenschaftliche Forschungsanwendungen

Drug Design and Synthesis

Benzoxazole derivatives, including 8-Bromo-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole, are pivotal in drug design due to their pharmacological properties . They serve as key intermediates in synthesizing compounds with potential antibacterial, antifungal, anticancer, and anti-inflammatory effects. The presence of the bromo and methyl groups on the benzoxazole ring structure allows for further functionalization, which can lead to the development of novel therapeutic agents with enhanced efficacy and selectivity .

Antimicrobial Activity

The structural motif of benzoxazole is known to exhibit antimicrobial activity. Compounds synthesized from benzoxazole derivatives have been tested against various bacterial and fungal strains, showing promising results as potential antimicrobial agents. The electron-withdrawing bromo group in the 8-Bromo-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole may contribute to its bioactivity, making it a valuable scaffold for developing new antimicrobials .

Cancer Research

Benzoxazole derivatives are explored for their anticancer properties. The 8-Bromo-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole compound could be utilized in synthesizing analogs that target specific cancer cell lines. Research indicates that certain benzoxazole compounds have shown efficacy against human colorectal carcinoma, suggesting that derivatives of 8-Bromo-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole may also possess anticancer activity .

Synthetic Organic Chemistry

In synthetic organic chemistry, benzoxazole derivatives are used as versatile intermediates. They can undergo various chemical reactions to produce a wide range of products. The bromo group in particular makes the 8-Bromo derivative a suitable candidate for further chemical transformations, such as Suzuki coupling reactions, which can lead to the synthesis of complex organic molecules .

Material Science

Benzoxazole structures are incorporated into materials for their unique properties, such as fluorescence. The 8-Bromo-2-methyl derivative could be used to synthesize fluorescent dyes or probes for biological imaging. These materials can be applied in various fields, including biochemistry and photophysics, to study biological processes at the molecular level .

Zukünftige Richtungen

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . With the increasing demand to develop newer antimicrobial agents and the need for developing new chemical entities to treat cancer, the study and development of benzoxazole derivatives like 8-Bromo-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole are expected to continue .

Eigenschaften

IUPAC Name |

8-bromo-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c1-7-14-12-10-6-9(13)4-2-8(10)3-5-11(12)15-7/h2,4,6H,3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFUDXNGWDDBNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)CCC3=C2C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-2-methyl-4,5-dihydronaphtho[1,2-d]oxazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

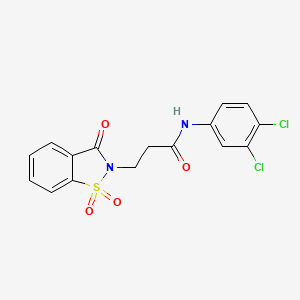

![N-(5-chloro-2,4-dimethoxyphenyl)-3-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio]propanamide](/img/structure/B2596753.png)

![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-4-phenylbutane-1,4-dione](/img/structure/B2596754.png)

![[2-[2-Nitro-4-(trifluoromethyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2596756.png)

![2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2596758.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2596759.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2596761.png)

![8-(2-hydroxyethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596771.png)

![N-[3-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylphenyl]prop-2-enamide](/img/structure/B2596774.png)